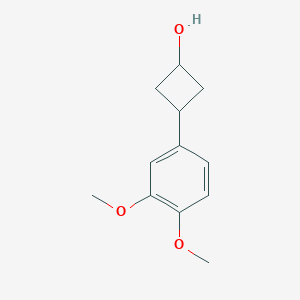

3-(3,4-Dimethoxyphenyl)cyclobutan-1-ol

Description

Contextualization within Modern Organic Synthesis and Natural Product Chemistry

In the quest for novel molecules with unique biological activities and material properties, organic synthesis has increasingly focused on creating structures with greater three-dimensionality. Small, saturated carbocycles like cyclobutanes are considered privileged scaffolds because they offer a rigid, well-defined sp³-rich framework, moving away from the predominantly flat aromatic structures that have historically dominated medicinal chemistry. ontosight.ainih.gov The cyclobutane (B1203170) unit is a foundational structural element in a diverse array of complex natural products, including terpenoids, alkaloids, and steroids, which are known for their potent biological activities. ontosight.aivub.ac.be The synthesis of these molecules often requires innovative strategies to construct the strained four-membered ring efficiently. ontosight.aivub.ac.be

The Cyclobutane Scaffold: Synthetic Challenges and Research Opportunities

The construction of the cyclobutane ring is a significant challenge in organic synthesis due to the inherent angle and torsional strain of the four-membered system. The most prominent and widely used method for synthesizing cyclobutanes is the [2+2] cycloaddition reaction, which can be induced photochemically or thermally. wikipedia.orgnih.gov However, controlling the regioselectivity and stereoselectivity of these reactions remains a formidable task, presenting ongoing research opportunities. chemscene.comrsc.org

The synthesis of densely functionalized cyclobutanes, particularly those with multiple stereocenters, is an area of active investigation. chemscene.comrsc.org Researchers are exploring various strategies beyond traditional cycloadditions, including strain-release reactions, C-H functionalization, and formal [3+1] cycloadditions, to access these valuable structures. ontosight.ai The development of methods to create substituted cyclobutanes that contain versatile synthetic handles, such as hydroxyl or boryl groups, is particularly desirable as it allows for further molecular elaboration. ontosight.aiontosight.ai

Importance of the 3,4-Dimethoxyphenyl Moiety in Chemical Science

The 3,4-dimethoxyphenyl group, also known as a veratryl group, is a common structural motif in a vast number of natural products and synthetic compounds with significant biological activity. The two methoxy (B1213986) groups on the aromatic ring act as electron-donating groups, influencing the electronic properties of the molecule and its potential interactions with biological targets. This moiety is a key component in many pharmaceuticals, including anti-inflammatory agents and anti-cancer drugs. researchgate.net

Furthermore, the 3,4-dimethoxyphenyl unit serves as a crucial intermediate in chemical manufacturing. For instance, (3,4-Dimethoxyphenyl)methanol, a closely related compound, is a fundamental precursor for numerous drug molecules and fine chemicals. sigmaaldrich.com The presence of this moiety in a molecule like 3-(3,4-Dimethoxyphenyl)cyclobutan-1-ol suggests potential for biological activity and provides a synthetically accessible starting point, as precursors like 3,4-dimethoxystyrene (B140838) are used in organic synthesis. nih.gov

Overview of Research Paradigms and Foundational Studies Pertaining to Related Compounds

While specific foundational studies on this compound are not extensively documented in publicly available literature, its synthesis and properties can be inferred from research on analogous structures. A plausible and common synthetic route would involve two key steps:

Formation of the Cyclobutanone Precursor : The synthesis would likely begin with the formation of 3-(3,4-dimethoxyphenyl)cyclobutanone. This could be achieved through a [2+2] cycloaddition reaction involving a ketene (B1206846) or a ketene equivalent with 3,4-dimethoxystyrene.

Reduction to the Cyclobutanol (B46151) : The subsequent step would be the reduction of the cyclobutanone's carbonyl group to a hydroxyl group.

The stereoselectivity of this reduction is a critical aspect. Foundational studies on the hydride reduction of 3-substituted cyclobutanones provide significant insight. For example, the reduction of 3-phenylcyclobutanone (B1345705) has been shown to be highly selective, predominantly yielding the cis-alcohol isomer, regardless of the reducing agent used. vub.ac.begeorganics.sk This high selectivity can be further improved by adjusting reaction conditions such as lowering the temperature or using less polar solvents. vub.ac.begeorganics.sk This pronounced preference is attributed to factors like torsional strain, which favors the anti-facial approach of the hydride, consistent with the Felkin-Anh model. vub.ac.be

The data from these analogue studies allow for a strong prediction of the stereochemical outcome for the synthesis of this compound.

Table 1: Stereoselectivity in the Reduction of 3-Phenylcyclobutanone (Analogue Study) This table presents experimental data from the reduction of 3-phenylcyclobutanone, a close structural analogue of the precursor to the title compound, illustrating the typical stereochemical outcomes.

| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |

| NaBH₄ | Methanol | 25 | 92:8 |

| NaBH₄ | Methanol | -78 | 96:4 |

| LiAlH₄ | THF | 25 | 94:6 |

| LiAlH₄ | THF | -78 | 98:2 |

| L-Selectride® | THF | -78 | >99:1 |

| DIBAL-H | Toluene | -78 | 95:5 |

| Data derived from studies on analogous compounds. vub.ac.begeorganics.sk |

Table 2: Predicted Physicochemical Properties for this compound This table provides estimated properties based on the compound's structure and data from similar molecules, as specific experimental data is not widely published.

| Property | Predicted Value/Type |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| Appearance | Likely a colorless oil or low-melting solid |

| Boiling Point | >150 °C (at reduced pressure) |

| Solubility | Soluble in common organic solvents (e.g., ethanol, DCM, THF); sparingly soluble in water |

| Stereoisomers | Exists as cis and trans diastereomers, each as a pair of enantiomers |

| Properties are estimations based on structural analysis and data for related compounds like cyclobutanol and substituted phenyl derivatives. wikipedia.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-14-11-4-3-8(7-12(11)15-2)9-5-10(13)6-9/h3-4,7,9-10,13H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYJUISASFVWCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(C2)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 3,4 Dimethoxyphenyl Cyclobutan 1 Ol

Established and Emerging Approaches to Cyclobutane (B1203170) Core Construction

The construction of the cyclobutane core is a considerable synthetic challenge due to the inherent ring strain of approximately 26.3 kcal/mol. acs.org A variety of synthetic methods have been developed to overcome this hurdle, ranging from classic cycloadditions to modern radical and organometallic pathways. chemistryviews.orgresearchgate.netnih.gov

Photochemical and Thermal Cycloaddition Reactions (e.g., [2+2] Cycloadditions)

The [2+2] cycloaddition reaction is arguably the most direct and widely used method for synthesizing cyclobutane rings. nih.govacs.org This reaction involves the union of two doubly bonded systems, such as two alkenes, to form a four-membered ring. These reactions can be initiated either photochemically or thermally.

Photochemical [2+2] Cycloadditions: This method is a powerful tool for creating four-membered rings and is often used in the synthesis of complex natural products. researchgate.netlibretexts.org The reaction typically involves the excitation of one of the alkene partners to an excited singlet or triplet state using UV or visible light, which then reacts with a ground-state alkene. acs.orgbaranlab.org The vast majority of these reactions involve an enone-alkene cycloaddition. researchgate.net For the synthesis of a 3-arylcyclobutanol derivative, a potential strategy would involve the [2+2] photocycloaddition of a vinyl ether with 3,4-dimethoxystyrene (B140838), followed by reduction of the resulting cyclobutanone.

A key aspect of photochemical [2+2] cycloadditions is the ability to control regioselectivity and stereoselectivity, which is crucial for the synthesis of complex molecules. researchgate.netacs.org The use of transition metal catalysts, particularly copper(I) salts, can facilitate [2+2] cycloadditions between unactivated alkenes under visible light, offering an alternative to high-energy UV irradiation. researchgate.net

| Reaction Type | Conditions | Key Features | Citation |

| Enone-Alkene Cycloaddition | UV or visible light, often with a sensitizer (e.g., acetone, benzophenone) | Widely applicable, good for forming complex polycyclic systems. | researchgate.netbaranlab.org |

| Cu(I)-Catalyzed Cycloaddition | Visible light, Cu(I) salt catalyst | Milder conditions than direct excitation, useful for unactivated alkenes. | researchgate.net |

| Intramolecular Cycloaddition | UV or visible light | Forms bicyclic systems, often with high stereocontrol. | acs.org |

Thermal [2+2] Cycloadditions: While pericyclic selection rules generally forbid thermal [2+2] cycloadditions between two simple alkenes, they are allowed for specific classes of molecules, such as ketenes. libretexts.orgyoutube.com The reaction of a ketene (B1206846) with an alkene is a reliable method for producing cyclobutanones. researchgate.netlibretexts.org For instance, dichloroketene, generated in situ, can react with 3,4-dimethoxystyrene. Subsequent dechlorination and reduction of the carbonyl group would yield the target cyclobutanol (B46151). The reaction between alkenes and isocyanates to form β-lactams is another example of a thermally allowed [2+2] cycloaddition. youtube.com The thermal cycloaddition of allenes with alkenes also provides access to cyclobutane skeletons, though it often requires high temperatures. csic.es

Ring Contraction Reactions from Larger Carbocyclic Systems

Ring contraction reactions provide an alternative pathway to cyclobutanes from more readily available five- or six-membered ring precursors. researchgate.netwikipedia.org These transformations often proceed via cationic, anionic, or carbenoid reactive intermediates. wikipedia.org

One notable method involves the stereoselective contraction of polysubstituted pyrrolidines. chemistryviews.org In this approach, a pyrrolidine derivative is treated with hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium carbamate. The proposed mechanism involves the formation of a reactive 1,1-diazene from the pyrrolidine, which then eliminates nitrogen gas to produce a 1,4-biradical that cyclizes to the corresponding cyclobutane. chemistryviews.org This method has been successfully applied to the synthesis of the natural product piperarborenine B. chemistryviews.org

Another strategy is the pinacol-type rearrangement, which is a classic method for ring contraction. This cationic rearrangement involves the loss of a leaving group and the migration of an endocyclic bond to the resulting carbocationic center. wikipedia.org While not as common for cyclobutane synthesis as for other ring systems, under specific substitution patterns, cyclopentane-1,2-diols could potentially be induced to contract to a cyclobutyl ketone.

| Starting Material | Reagents/Conditions | Key Features | Citation |

| Polysubstituted Pyrrolidines | Hydroxy(tosyloxy)iodobenzene (HTIB), ammonium carbamate, 80 °C | Stereoselective, proceeds via a proposed 1,4-biradical intermediate. | chemistryviews.org |

| Cyclopentane Derivatives | Acidic conditions (for pinacol-type rearrangements) | Proceeds via cationic rearrangement; applicability depends on substrate. | wikipedia.org |

Radical and Organometallic Cyclization Pathways

Modern synthetic chemistry has seen the rise of radical and organometallic methods for constructing carbocycles, including strained cyclobutanes. researchgate.netnih.gov These methods offer mild reaction conditions and high functional group tolerance.

Radical Cyclizations: Radical addition-polar cyclization cascades have emerged as a powerful tool for cyclobutane synthesis. nih.gov For example, photoredox catalysis can be used to generate an alkyl radical from an alkylboronic ester. This radical then adds to an electron-deficient alkene tethered to an alkyl halide. A subsequent single-electron reduction and polar 4-exo-tet cyclization yield the cyclobutane product. nih.gov Free radical cyclization is a recognized strategy for forming cyclobutane-containing natural products. researchgate.netresearchgate.net

Organometallic Cyclizations: Transition metal-catalyzed reactions provide diverse and efficient routes to cyclobutanes. Iron-catalyzed intramolecular [2+2] cycloadditions of unactivated alkenes are being developed as a more sustainable alternative to methods relying on noble metals. grantome.com Another innovative approach is the rhodium(III)-catalyzed reaction between 2-aryl quinazolinones and alkylidenecyclopropanes, which proceeds through a concerted N-C bond formation and C-C bond cleavage to diastereoselectively form substituted cyclobutanes. acs.org Furthermore, a formal [3+1] cycloaddition has been developed to generate 3-borylated cyclobutanols, which are versatile synthetic intermediates. nih.govresearchgate.net This reaction uses lithiated 1,1-diborylalkanes as a C1-bisnucleophile and epihalohydrins as a C3-biselectrophile. nih.gov The resulting borylated cyclobutanol could be a key precursor to 3-(3,4-Dimethoxyphenyl)cyclobutan-1-ol via a subsequent Suzuki coupling reaction.

Introduction and Functionalization of the 3,4-Dimethoxyphenyl Group

The introduction of the 3,4-dimethoxyphenyl (veratryl) moiety is a critical step in the synthesis of the target molecule. This can be achieved either by starting with a precursor already containing this group (e.g., 3,4-dimethoxystyrene) or by attaching it to a pre-formed cyclobutane core.

Selective Coupling Reactions with Aromatic Precursors

Transition metal-catalyzed cross-coupling reactions are the premier methods for forming carbon-carbon bonds between aryl groups and other fragments. The Suzuki-Miyaura coupling is particularly powerful for this purpose. nih.gov

A plausible synthetic route could involve the synthesis of a 3-halocyclobutanone or a cyclobutanol bearing a leaving group (like a triflate) at the 3-position. This intermediate could then undergo a Suzuki-Miyaura coupling reaction with 3,4-dimethoxyphenylboronic acid. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity, especially when dealing with polyfunctional molecules. nih.gov For instance, suitable conditions enable the Suzuki-Miyaura coupling of potassium cyclobutyltrifluoroborate with aryl chlorides, providing a direct route to aryl cyclobutanes. organic-chemistry.org

Another approach is the use of 3-borylated cyclobutanols as synthetic intermediates. nih.govrsc.org These compounds can be synthesized via a formal [3+1] cycloaddition, and the boron moiety serves as a convenient handle for subsequent C-C bond formation through Suzuki coupling with an appropriate aryl halide, such as 4-iodoveratrole. nih.gov

| Coupling Reaction | Key Reagents | Application | Citation |

| Suzuki-Miyaura | Palladium catalyst, phosphine ligand, base, aryl boronic acid/ester | Coupling of an aryl group to a cyclobutane core bearing a halide or triflate. | nih.gov |

| Suzuki-Miyaura | Palladium catalyst, base, cyclobutyltrifluoroborate | Coupling of a cyclobutyl group to an aryl halide. | organic-chemistry.org |

| Copper-Catalyzed C-O Coupling | Copper salt, N-methoxy amides, arylboronic acids | Forms aryl-N-methoxy arylimides, a different type of coupling but showcases modern C-heteroatom bond formation. | mdpi.com |

Strategies for Regioselective Aromatic Functionalization

If the synthesis starts with a phenylcyclobutane precursor, the methoxy (B1213986) groups must be installed regioselectively onto the aromatic ring. Directing-group-controlled functionalization is a powerful strategy to achieve this.

For a pre-existing phenyl group on the cyclobutane ring, achieving the precise 3,4-dimethoxy substitution pattern can be challenging. A more common strategy involves starting with a precursor that already contains the desired substitution pattern, such as 3,4-dimethoxybenzaldehyde or veratrole (1,2-dimethoxybenzene). For example, a Friedel-Crafts acylation of veratrole with a suitable cyclobutane-derived acyl chloride could potentially install the aromatic group, although regioselectivity can be an issue. researchgate.net

In cases where functionalization of a complex aryl system is necessary, modern methods for site-selective reactions are employed. This can involve directed ortho-metalation, where a functional group on the molecule directs a strong base to deprotonate an adjacent ortho-position, which can then react with an electrophile. While not directly applicable to installing methoxy groups, these principles are central to the regioselective synthesis of complex aromatic compounds. nih.gov The development of ligand- and additive-controlled reactions allows for the selective functionalization of one position over others in polyhalogenated arenes, showcasing the level of control achievable in modern cross-coupling chemistry. nih.gov

Stereoselective Synthesis of this compound Diastereomers and Enantiomers

The creation of stereochemically defined this compound hinges on methodologies that can effectively control the three-dimensional arrangement of substituents on the cyclobutane ring.

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com Once the desired stereochemistry is established, the auxiliary is cleaved and can often be recovered. wikipedia.org While specific examples detailing the use of chiral auxiliaries for the synthesis of this compound are not prevalent in publicly available literature, the principles of their application to similar structures, such as in asymmetric alkylations and aldol reactions, can be extrapolated. wikipedia.org

Commonly used chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine amides. wikipedia.org In a hypothetical application, a prochiral precursor to the cyclobutane ring could be appended with a chiral auxiliary. Subsequent ring formation or functionalization would then proceed with a facial bias imposed by the steric and electronic properties of the auxiliary, leading to the formation of one diastereomer in excess.

Table 1: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Features |

| Evans' Oxazolidinones | Asymmetric Aldol Reactions, Alkylations | Forms a rigid chelated transition state, providing high levels of stereocontrol. wikipedia.org |

| Pseudoephedrine | Asymmetric Alkylations | The methyl group directs the approach of the electrophile. |

| Camphorsultams | Diels-Alder Reactions, Michael Additions | Offers excellent stereoselectivity due to the rigid camphor backbone. |

| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) / (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) | Asymmetric Alkylation of Aldehydes and Ketones | Forms chiral hydrazones that undergo highly diastereoselective alkylation. |

Asymmetric Catalysis in Cyclobutane Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by employing a small amount of a chiral catalyst to generate a large quantity of a chiral product. Various catalytic strategies have been developed for the synthesis of chiral cyclobutanes, primarily through [2+2] cycloaddition reactions. While direct catalytic asymmetric synthesis of this compound is not explicitly documented, related transformations provide a conceptual framework.

For instance, the use of chiral Lewis acids or organocatalysts can facilitate the enantioselective [2+2] cycloaddition of a ketene or a ketene equivalent with an alkene. In the context of the target molecule, a plausible route could involve the reaction of a vinyl ether derived from 3,4-dimethoxybenzaldehyde with a suitable ketene precursor in the presence of a chiral catalyst. The catalyst would create a chiral environment, favoring the formation of one enantiomer of the cyclobutanone precursor to this compound. Subsequent reduction of the ketone would then yield the desired alcohol.

Diastereoselective Control in Ring-Forming Reactions

Achieving diastereoselectivity in the synthesis of this compound, which can exist as cis and trans isomers, relies on controlling the relative stereochemistry of the substituents during the ring-forming step. Various strategies, such as substrate control and reagent control, can be employed.

One potential approach involves the diastereoselective reduction of a precursor ketone, 3-(3,4-dimethoxyphenyl)cyclobutanone. The choice of reducing agent can influence the facial selectivity of the hydride attack on the carbonyl group. Bulky reducing agents will preferentially attack from the less sterically hindered face, leading to a predominance of one diastereomer.

Another strategy involves the cyclization of a linear precursor where the stereochemistry of existing chiral centers influences the formation of new stereocenters during ring closure. For example, a substituted glutaric acid derivative could be cyclized under conditions that favor the formation of either the cis or trans cyclobutanone, which is then reduced to the corresponding alcohol.

Derivatization Reactions of this compound

The functional handles of this compound—the hydroxyl group and the cyclobutane ring—allow for a variety of derivatization reactions to modify its properties and explore its chemical space for various applications.

Functional Group Transformations at the Hydroxyl Moiety

The secondary hydroxyl group in this compound is a versatile site for a range of chemical transformations. nih.gov These modifications can alter the molecule's polarity, reactivity, and biological activity.

Esterification and Etherification: The hydroxyl group can be readily converted into esters and ethers through reaction with acyl chlorides, anhydrides, or alkyl halides under basic conditions. These reactions can be used to install a wide variety of functional groups.

Oxidation: Oxidation of the secondary alcohol to the corresponding ketone, 3-(3,4-dimethoxyphenyl)cyclobutanone, can be achieved using a variety of oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. This ketone can then serve as a precursor for further modifications.

Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles to introduce new functional groups at that position.

Table 2: Examples of Functional Group Transformations at the Hydroxyl Moiety

| Reaction | Reagents | Product Functional Group |

| Esterification | Acyl chloride, pyridine | Ester |

| Etherification | Alkyl halide, NaH | Ether |

| Oxidation | PCC, CH₂Cl₂ | Ketone |

| Tosylation | TsCl, pyridine | Tosylate |

Modifications of the Cyclobutane Ring Skeleton

The strained nature of the cyclobutane ring allows for unique chemical transformations that can lead to more complex molecular architectures. researchgate.net

Ring-Opening Reactions: Under certain conditions, such as treatment with electrophiles or transition metal catalysts, the cyclobutane ring can undergo ring-opening reactions to form linear or larger cyclic structures. researchgate.net

Ring Expansion: Rearrangement reactions can lead to the expansion of the four-membered ring to five- or six-membered rings. For example, treatment of a cyclobutanol with a Lewis acid can induce a pinacol-type rearrangement.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. In the case of this compound, it might be possible to selectively activate and functionalize specific C-H bonds on the cyclobutane ring, offering a direct route to more complex derivatives. nih.gov

Transformations of the Aromatic Substitution Pattern

The aromatic ring of this compound, derived from veratrole (1,2-dimethoxybenzene), is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methoxy groups. These substituents direct incoming electrophiles primarily to the positions para to each methoxy group, which correspond to the C5 and C6 positions of the phenyl ring. However, due to steric hindrance from the cyclobutyl moiety, substitution is generally favored at the less hindered C6 position. A variety of transformations can be employed to modify this substitution pattern, introducing a range of functional groups onto the aromatic core.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying the aromatic ring. The electron-rich nature of the 3,4-dimethoxyphenyl group facilitates several such transformations.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is a common transformation. For 1,2-dimethoxybenzene, nitration has been shown to be highly regioselective. The reaction with dinitrogen tetroxide can lead to the formation of 1,2-dimethoxy-4-nitrobenzene, and under certain conditions, can proceed to form 1,2-dimethoxy-4,5-dinitrobenzene. This high regioselectivity is attributed to the electronic effects of the methoxy groups stabilizing the cationic intermediate formed during the substitution.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring can be achieved using various reagents.

Bromination: Veratrole can be readily brominated. For instance, reaction with N-bromosuccinimide (NBS) can yield 4-bromoveratrole. Dibromination can also be achieved under specific conditions, such as using potassium bromate and hydrobromic acid in acetic acid, to produce 4,5-dibromo-1,2-dimethoxybenzene.

Chlorination: Chlorination can be accomplished using reagents like sulfuryl chloride (SO₂Cl₂). In the presence of a catalyst, sulfuryl chloride can chlorinate aromatic compounds, and for activated rings like the one , this reaction can proceed under mild conditions.

Iodination: The iodination of 1,2-dimethoxybenzene can be performed using elemental iodine in the presence of an oxidizing agent like hydrogen peroxide, which can lead to the formation of 4-iodo-1,2-dimethoxybenzene. Under certain conditions, di-iodination to 4,5-diiodo-1,2-dimethoxybenzene can also occur.

Friedel-Crafts Reactions: These reactions allow for the introduction of alkyl or acyl groups.

Acylation: The Friedel-Crafts acylation of veratrole with acylating agents such as acetic anhydride or 4-chlorobenzoyl chloride, often in the presence of a solid acid catalyst like zeolites or binary metal oxides (e.g., TiO₂-SnOₓ), selectively produces the corresponding ketone, 3',4'-dimethoxyacetophenone or 4-chloro-3',4'-dimethoxybenzophenone, respectively. researchgate.netnih.gov The reaction demonstrates high selectivity for the para-position relative to one of the methoxy groups.

Alkylation: Friedel-Crafts alkylation of dimethoxybenzene derivatives can be achieved using an alcohol (like t-butyl alcohol) in the presence of a strong acid such as sulfuric acid. This reaction can lead to the introduction of one or more alkyl groups onto the aromatic ring. For example, the reaction of 1,4-dimethoxybenzene with t-butyl alcohol results in the formation of 1,4-di-t-butyl-2,5-dimethoxybenzene.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is another important transformation. Aromatic compounds can be sulfonated using agents such as sulfur trioxide, sulfuric acid, or sodium bisulfite in the presence of a catalyst. This reaction is reversible and the position of sulfonation can be influenced by reaction conditions such as temperature.

The following table summarizes various electrophilic aromatic substitution reactions applicable to the 3,4-dimethoxyphenyl moiety.

| Reaction | Reagent(s) | Typical Product(s) on 1,2-Dimethoxybenzene | Reference |

|---|---|---|---|

| Nitration | Dinitrogen tetroxide | 1,2-Dimethoxy-4-nitrobenzene / 1,2-Dimethoxy-4,5-dinitrobenzene | General Knowledge |

| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-1,2-dimethoxybenzene | General Knowledge |

| Bromination | KBrO₃, HBr, Acetic Acid | 4,5-Dibromo-1,2-dimethoxybenzene | oc-praktikum.de |

| Chlorination | Sulfuryl chloride (SO₂Cl₂) | Chloro-3,4-dimethoxybenzene derivative | researchgate.net |

| Iodination | I₂, H₂O₂ | 4-Iodo-1,2-dimethoxybenzene | researchgate.net |

| Friedel-Crafts Acylation | Acetic Anhydride, Zeolite catalyst | 3',4'-Dimethoxyacetophenone | nih.gov |

| Friedel-Crafts Acylation | 4-Chlorobenzoyl chloride, TiO₂-SnOₓ catalyst | 4-Chloro-3',4'-dimethoxybenzophenone | researchgate.net |

| Friedel-Crafts Alkylation | t-Butyl alcohol, H₂SO₄ | t-Butyl-3,4-dimethoxybenzene derivative | mercer.edu |

| Sulfonation | Sulfur trioxide (SO₃) or Sulfuric acid (H₂SO₄) | 3,4-Dimethoxybenzenesulfonic acid | google.comajgreenchem.com |

Modification of Methoxy Groups

In addition to substitution on the aromatic ring, the methoxy groups themselves can be chemically transformed.

Demethylation: The selective or complete demethylation of the methoxy groups to yield the corresponding catechol (1,2-dihydroxybenzene) derivative is a significant transformation. This can be achieved using various reagents, such as boron tribromide (BBr₃) or hydrobromic acid (HBr). The resulting catechol can then be further functionalized, for example, by selective re-alkylation or by serving as a ligand for metal complexes.

The table below details the demethylation transformation.

| Reaction | Reagent(s) | Typical Product | Reference |

|---|---|---|---|

| Demethylation | Boron tribromide (BBr₃) or Hydrobromic acid (HBr) | 3-(3,4-Dihydroxyphenyl)cyclobutan-1-ol | General Knowledge |

These transformations highlight the versatility of the 3,4-dimethoxyphenyl moiety in this compound, allowing for a wide range of derivatives to be synthesized for further study and application.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful analytical technique would provide unambiguous evidence of the compound's stereochemistry, molecular conformation, and the supramolecular architecture established through intermolecular forces.

For a chiral molecule like 3-(3,4-Dimethoxyphenyl)cyclobutan-1-ol, which possesses stereogenic centers, X-ray crystallography of a single enantiomer would determine its absolute configuration. The spatial arrangement of the substituents on the cyclobutane (B1203170) ring—the 3,4-dimethoxyphenyl group and the hydroxyl group—would be unequivocally established.

The crystal packing, or the arrangement of molecules within the crystal lattice, is governed by the drive to achieve maximum stability through intermolecular interactions. In the case of analogous compounds, such as dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, the molecules arrange in a manner that maximizes hydrogen bonding and van der Waals forces rsc.org. It is highly probable that this compound would adopt a similar packing strategy, where the polar hydroxyl groups and the aromatic rings play crucial roles in directing the crystal assembly.

Table 1: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/System | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of similar complexity. |

| Space Group | Centrosymmetric (for racemate) or non-centrosymmetric (for enantiopure) | Dependent on the chirality of the crystallized sample. |

| Molecules per unit cell (Z) | 2, 4, or 8 | Typical values for accommodating molecular symmetry and packing efficiency. |

Note: This table is predictive and not based on experimental data for the title compound.

The intermolecular interactions within the crystal lattice of this compound are expected to be dominated by hydrogen bonding and π-π stacking interactions. The hydroxyl group is a potent hydrogen bond donor and acceptor, and it would likely form a network of hydrogen bonds with neighboring molecules. These interactions are fundamental to the stability and physical properties of the crystal.

Table 2: Likely Intermolecular Interactions in the Crystal Lattice of this compound

| Interaction Type | Donor | Acceptor | Predicted Importance |

| Hydrogen Bonding | O-H of hydroxyl group | O of hydroxyl or methoxy (B1213986) group | High |

| π-π Stacking | 3,4-Dimethoxyphenyl ring | 3,4-Dimethoxyphenyl ring | Moderate to High |

| C-H···O | C-H of cyclobutane or aromatic ring | O of hydroxyl or methoxy group | Moderate |

| C-H···π | C-H of cyclobutane or methoxy group | 3,4-Dimethoxyphenyl ring | Low to Moderate |

| van der Waals forces | All atoms | All atoms | High (collective contribution) |

Note: This table is predictive and not based on experimental data for the title compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule in the absence of environmental effects. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. acs.org For 3-(3,4-Dimethoxyphenyl)cyclobutan-1-ol, DFT methods, such as those employing the B3LYP functional with a basis set like 6-311++G(d,p), are used to perform geometry optimization. nih.gov This process identifies the lowest energy arrangement of atoms, corresponding to the most stable molecular structure.

The calculations would begin by building initial structures for the possible stereoisomers, primarily cis and trans, which refer to the relative positions of the hydroxyl and dimethoxyphenyl groups. The cyclobutane (B1203170) ring itself is not planar and adopts a puckered conformation to relieve ring strain. nih.gov DFT optimization would refine the bond lengths, bond angles, and dihedral angles for each isomer to find its equilibrium geometry. The relative energies of the optimized structures can then be compared to predict which isomer is more stable.

Table 1: Hypothetical DFT-Calculated Structural Parameters for trans-3-(3,4-Dimethoxyphenyl)cyclobutan-1-ol

| Parameter | Value | Description |

|---|---|---|

| C1-C2 Bond Length | ~1.55 Å | Carbon-carbon bond in the cyclobutane ring |

| C-O Bond Length | ~1.43 Å | Bond between carbon and the hydroxyl oxygen |

| C-C-C Angle | ~88° | Internal angle of the puckered cyclobutane ring |

| Puckering Angle | ~20-35° | Dihedral angle defining the ring's deviation from planarity |

| Relative Energy | 0.00 kcal/mol | Reference energy for the most stable isomer |

Note: This data is illustrative and represents typical values for substituted cyclobutanes.

While DFT is highly effective, ab initio methods provide a pathway to even higher accuracy, albeit at a greater computational expense. These methods are based on first principles without reliance on empirical data. For a molecule like this compound, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be performed on the DFT-optimized geometries. smu.edu

These "single-point" energy calculations provide a more refined understanding of the electronic energy and can be used to validate the results from DFT. They are particularly useful for systems where electron correlation effects are significant. Such high-accuracy calculations are considered a gold standard for benchmarking other computational methods. smu.edu

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements a molecule can adopt through bond rotations.

For this compound, the primary conformational flexibility arises from the puckering of the cyclobutane ring and the orientation of its substituents. acs.org The cyclobutane ring exists in a dynamic equilibrium between puckered conformations, which minimizes torsional strain. youtube.com The substituents—the hydroxyl group and the 3,4-dimethoxyphenyl group—can occupy either axial or equatorial positions on the ring. acs.org

A systematic conformational search would identify all low-energy conformers for both the cis and trans isomers. The relative stability of these conformers is determined by steric interactions. For instance, a conformer with the bulky dimethoxyphenyl group in an equatorial position is generally expected to be more stable than one where it is in an axial position, due to the avoidance of steric clashes known as 1,3-diaxial interactions. youtube.com Tautomeric forms are not applicable to this saturated alcohol structure.

Table 2: Hypothetical Relative Energies of Conformers for this compound

| Isomer | Phenyl Group | OH Group | Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|---|---|

| trans | Equatorial | Equatorial | 0.00 | Most Stable |

| cis | Equatorial | Axial | 0.85 | Moderately Stable |

| trans | Axial | Axial | 2.10 | Less Stable |

| cis | Axial | Equatorial | 2.50 | Least Stable |

Note: This data is illustrative, based on general principles of conformational analysis in substituted cycloalkanes.

Molecular Dynamics (MD) simulations offer a powerful tool to study the time-dependent behavior and conformational flexibility of molecules in a simulated environment, such as in a solvent. nih.govacs.org An MD simulation of this compound would involve placing the molecule in a box of solvent molecules (e.g., water) and solving Newton's equations of motion for every atom in the system over a period of time.

These simulations can reveal the dynamics of ring inversion, the rotation of the phenyl ring, and the interactions between the solute and solvent molecules. acs.org By analyzing the trajectory from an MD simulation, one can understand which conformations are most populated in solution and the energy barriers between them, providing a more realistic picture of the molecule's behavior than static, gas-phase calculations alone.

Spectroscopic Property Prediction and Validation

Computational chemistry is widely used to predict spectroscopic properties, which can be invaluable for interpreting experimental data or identifying unknown compounds. mdpi.com

Once the equilibrium geometries of the stable conformers are obtained from DFT calculations, the same theoretical framework can be used to compute various spectroscopic parameters. Time-dependent DFT (TD-DFT) can predict electronic absorption spectra (UV-Vis), while calculations of vibrational frequencies can simulate infrared (IR) and Raman spectra. mdpi.comresearchgate.net Furthermore, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be calculated to aid in the structural elucidation of the molecule. mdpi.com

Comparing these computationally predicted spectra with experimentally measured ones serves as a critical validation of the theoretical models. A strong agreement between theory and experiment provides confidence in the computed molecular structures and electronic properties.

Table 3: Hypothetical Predicted Spectroscopic Data for trans-3-(3,4-Dimethoxyphenyl)cyclobutan-1-ol

| Spectroscopic Data | Predicted Value | Assignment |

|---|---|---|

| IR Frequency | ~3400 cm⁻¹ | O-H stretch |

| IR Frequency | ~2950 cm⁻¹ | C-H stretch (aliphatic) |

| IR Frequency | ~1600 cm⁻¹ | C=C stretch (aromatic) |

| ¹H NMR Shift | ~3.8 ppm | -OCH₃ protons |

| ¹³C NMR Shift | ~70 ppm | C-OH carbon |

Note: This data is illustrative and represents typical values for compounds with similar functional groups.

Theoretical Calculation of NMR Chemical Shifts and Vibrational Frequencies

Density Functional Theory (DFT) is a preferred method for calculating the spectroscopic properties of organic molecules. clinicsearchonline.org Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies serve to complement and verify experimental data, providing a deeper understanding of the molecular structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict ¹H and ¹³C NMR chemical shifts. mdpi.com These calculations provide insights into the electronic environment of each nucleus. For this compound, theoretical shifts would be calculated for the protons and carbons of the dimethoxyphenyl ring, the cyclobutane ring, and the hydroxyl group. The computed values, typically referenced against a standard like Tetramethylsilane (TMS), are then compared with experimental spectra to confirm structural assignments. openaccesspub.org Discrepancies between theoretical and experimental values can often be attributed to solvent effects or specific molecular conformations not fully captured by the gas-phase theoretical model. mdpi.com

Table 1: Illustrative Theoretical vs. Experimental ¹H and ¹³C NMR Chemical Shifts (Note: The following data is illustrative of a typical comparison and not specific to this compound.)

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 | 164.00 | 157.78 |

| C2 | 152.40 | 147.68 |

| C3 | 149.20 | 138.53 |

| H1 | 7.85 | 7.90 |

| H2 | 7.45 | 7.50 |

Vibrational Frequencies: Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. Calculations determine the frequencies of normal modes of vibration, which correspond to specific molecular motions such as stretching, bending, and rocking. For this compound, key vibrational modes would include the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, C=C stretching of the phenyl ring, and C-O stretching of the methoxy (B1213986) and hydroxyl groups. clinicsearchonline.org Potential Energy Distribution (PED) analysis is often employed to make precise assignments for each calculated vibrational frequency. openaccesspub.org A scaling factor is typically applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method, improving the correlation with experimental data.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. mdpi.com It is used to calculate the electronic absorption spectra (UV-Vis) by determining the energies and oscillator strengths of vertical electronic transitions from the ground state to various excited states. niscpr.res.in

For this compound, TD-DFT calculations can identify the nature of the electronic transitions, such as π→π* transitions associated with the aromatic ring and n→π* transitions involving the lone pairs on the oxygen atoms of the hydroxyl and methoxy groups. niscpr.res.in The analysis provides the maximum absorption wavelengths (λmax), which are crucial for understanding the molecule's photophysical properties. The calculations can be performed in various solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects on the electronic structure and spectra. mdpi.com The results are often correlated with the analysis of Frontier Molecular Orbitals (HOMO and LUMO) to understand the charge transfer characteristics of these transitions. indexcopernicus.com

Table 2: Illustrative TD-DFT Calculated Electronic Transitions (Note: This table illustrates typical TD-DFT output and is not specific to this compound.)

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|---|

| 4.15 | 298 | 0.25 | HOMO -> LUMO | π -> π* |

| 4.50 | 275 | 0.18 | HOMO-1 -> LUMO | π -> π* |

Reactivity and Stability Assessments

Computational methods are invaluable for assessing the chemical reactivity and stability of molecules. Analyses such as Frontier Molecular Orbital (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) provide a detailed picture of the electronic characteristics that govern molecular behavior.

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. researchgate.net

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxyphenyl ring, while the LUMO may be distributed across the aromatic system. This analysis helps predict how the molecule will interact with other reagents and can suggest likely pathways for reactions like electrophilic substitution or oxidation. mdpi.com

Table 3: Key Quantum Chemical Descriptors from FMO Analysis (Note: This table shows typical parameters derived from FMO analysis.)

| Parameter | Formula | Description |

|---|---|---|

| HOMO Energy (E_HOMO) | - | Energy of the highest occupied molecular orbital. |

| LUMO Energy (E_LUMO) | - | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Measures the escaping tendency of electrons. researchgate.net |

| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates polarizability. |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to identify the regions of a molecule that are rich or deficient in electrons. The MEP is plotted onto the molecule's electron density surface, where different colors represent different values of the electrostatic potential.

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas with an excess of electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms. researchgate.net

Blue Regions: Indicate positive electrostatic potential, corresponding to areas with a deficiency of electrons. These sites are susceptible to nucleophilic attack.

For this compound, the MEP map would show negative potential (red) localized around the oxygen atoms of the hydroxyl and two methoxy groups, identifying them as the primary sites for hydrogen bonding and interaction with electrophiles. Positive potential (blue) would likely be found around the hydroxyl proton and some of the aromatic protons, indicating their susceptibility to nucleophiles.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding, charge delocalization, and hyperconjugative interactions. pcbiochemres.com It examines the interactions between filled "donor" NBOs (Lewis-type) and empty "acceptor" NBOs (non-Lewis type). The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov

Table 4: Illustrative NBO Analysis of Intramolecular Interactions (Note: This table illustrates typical donor-acceptor interactions and is not specific to this compound.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP(1) O1 | π*(C2-C3) | 20.5 | n -> π* |

| LP(1) O4 | π*(C5-C6) | 18.2 | n -> π* |

| σ(C7-C8) | σ*(C9-C10) | 5.1 | σ -> σ* |

Thermodynamic and Kinetic Parameters of Transformations

Computational chemistry allows for the calculation of key thermodynamic parameters, which are essential for predicting the stability and spontaneity of chemical transformations. By performing frequency calculations on optimized molecular structures, it is possible to determine properties such as enthalpy (H), entropy (S), and Gibbs free energy (G). pcbiochemres.com

These parameters can be calculated for reactants, transition states, and products to map out the energy profile of a reaction. The Gibbs free energy change (ΔG) indicates whether a reaction is spontaneous, while the enthalpy change (ΔH) reveals if it is exothermic or endothermic. Furthermore, locating the transition state structure on the potential energy surface allows for the calculation of the activation energy (Ea), a critical kinetic parameter that governs the reaction rate. mdpi.com This information is vital for understanding reaction mechanisms and predicting the feasibility of chemical transformations involving this compound.

Table 5: Calculated Thermodynamic Parameters (Note: Values are illustrative and typically calculated at a standard temperature and pressure.)

| Parameter | Symbol | Units | Description |

|---|---|---|---|

| Zero-Point Vibrational Energy | ZPVE | kcal/mol | The lowest possible energy of the molecule. |

| Enthalpy | H | kcal/mol | Total heat content of the system. |

| Entropy | S | cal/mol·K | Measure of the disorder of the system. |

Reactivity and Reaction Mechanisms of 3 3,4 Dimethoxyphenyl Cyclobutan 1 Ol

Reactions Involving the Cyclobutane (B1203170) Ring System

The four-membered ring of 3-(3,4-dimethoxyphenyl)cyclobutan-1-ol is characterized by significant angle and torsional strain, making it a reactive component of the molecule. This strain can be relieved through various reactions that involve the cleavage of one or more bonds within the ring.

Ring-Opening Reactions (e.g., Thermal, Photochemical, Acid/Base-Catalyzed)

Ring-opening reactions of cyclobutanes typically require energetic input or catalysis to overcome the activation barrier for C-C bond cleavage. While specific studies on this compound are not extensively documented, the reactivity can be inferred from the behavior of related cyclobutane derivatives.

Thermal and Photochemical Ring-Opening: Thermal ring-opening of a saturated cyclobutane, such as in the title compound, would necessitate high temperatures and would likely proceed through a diradical mechanism, leading to a mixture of linear C4 products. However, such reactions are generally less common and require more forcing conditions compared to their unsaturated (cyclobutene) counterparts.

Photochemical ring-opening, initiated by UV irradiation, can also promote the cleavage of the cyclobutane ring. This process typically involves the formation of an excited state that can relax through bond scission to form a 1,4-diradical intermediate, which can then lead to various rearranged or fragmented products. The specific outcome would be highly dependent on the wavelength of light used and the presence of photosensitizers.

Acid/Base-Catalyzed Ring-Opening: Acid-catalyzed ring-opening of cyclobutanol (B46151) derivatives can be initiated by protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent or concurrent cleavage of a C-C bond can be facilitated by the relief of ring strain, leading to a carbocationic intermediate. This intermediate can then be trapped by a nucleophile. For instance, in the presence of a strong acid and a nucleophilic solvent, a variety of ring-opened products could be formed.

Base-catalyzed ring-opening of simple cyclobutanes is generally not a favorable process. However, the presence of the hydroxyl group could potentially allow for a fragmentation reaction under specific basic conditions, although this is less common than acid-catalyzed pathways.

| Reaction Type | Typical Conditions | Plausible Intermediate(s) | Expected Product Type(s) |

| Thermal | High Temperature (>400 °C) | 1,4-Diradical | Alkenes, dienes |

| Photochemical | UV light (hν) | Excited state, 1,4-Diradical | Alkenes, fragmentation products |

| Acid-Catalyzed | Strong acid (e.g., H₂SO₄, TsOH) | Protonated alcohol, carbocation | Ring-opened ethers, esters, or halides (depending on nucleophile) |

Ring Expansions to Five- and Six-Membered Rings

A significant reaction pathway for cyclobutanol derivatives is ring expansion, driven by the release of ring strain. These rearrangements can lead to the formation of more stable five- or six-membered rings. For this compound, ring expansion would likely proceed through a carbocation intermediate, similar to that in acid-catalyzed ring-opening.

Upon protonation of the hydroxyl group and its departure as water, a secondary cyclobutyl carbocation is formed. A subsequent 1,2-alkyl shift, involving the migration of one of the cyclobutane ring carbons, would lead to a more stable cyclopentyl carbocation. This intermediate can then be trapped by a nucleophile or lose a proton to form an alkene. The regiochemistry of the rearrangement would be influenced by the substitution pattern of the cyclobutane ring.

| Reaction | Reagents/Conditions | Intermediate(s) | Product(s) |

| Acid-Catalyzed Ring Expansion | Protic or Lewis acids | Cyclobutyl carbocation, Cyclopentyl carbocation | Substituted cyclopentanones or cyclopentenes |

Cycloreversion Reactions

Cycloreversion is the reverse of a [2+2] cycloaddition reaction and typically requires thermal or photochemical induction. For a saturated cyclobutane ring, this process would involve the cleavage of two sigma bonds to form two new pi bonds. In the case of this compound, a thermal or photochemical cycloreversion could potentially yield 3,4-dimethoxystyrene (B140838) and vinyl alcohol (which would likely tautomerize to acetaldehyde). However, this reaction generally requires high energy input and the presence of specific activating groups, and its efficiency would depend on the stability of the resulting alkene fragments.

Transformations of the Hydroxyl Functional Group

The secondary hydroxyl group in this compound is a versatile site for a range of chemical transformations, including oxidation, reduction, esterification, and etherification.

Oxidation and Reduction Chemistry

Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, 3-(3,4-dimethoxyphenyl)cyclobutan-1-one. A variety of oxidizing agents can be employed for this transformation. Milder reagents are generally preferred to avoid potential side reactions involving the electron-rich dimethoxybenzene ring or the strained cyclobutane ring.

Common oxidizing agents for secondary alcohols include pyridinium (B92312) chlorochromate (PCC) and Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine). These methods are known for their high efficiency and compatibility with a wide range of functional groups.

| Oxidizing Agent | Typical Solvent | Product | Typical Yield (%) |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 3-(3,4-Dimethoxyphenyl)cyclobutan-1-one | 85-95 |

| Swern Oxidation (COCl)₂, DMSO, Et₃N | Dichloromethane (CH₂Cl₂) | 3-(3,4-Dimethoxyphenyl)cyclobutan-1-one | >90 |

Reduction: While the hydroxyl group is already in a reduced state, the term "reduction" in this context could refer to the deoxygenation of the alcohol to the corresponding alkane, 3-(3,4-dimethoxyphenyl)cyclobutane. This transformation is typically a two-step process. The alcohol is first converted into a better leaving group, such as a tosylate or mesylate, followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄).

Esterification and Etherification Reactions

Esterification: The secondary hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, acid anhydrides) to form the corresponding esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (like sulfuric acid), is a common method. masterorganicchemistry.com Alternatively, for higher yields and milder conditions, the alcohol can be reacted with a more reactive acylating agent.

| Acylating Agent | Catalyst/Base | Product Type |

| Carboxylic Acid | H₂SO₄ (catalytic) | Ester |

| Acid Chloride | Pyridine or Et₃N | Ester |

| Acid Anhydride | Pyridine or DMAP (catalytic) | Ester |

Etherification: The formation of an ether from this compound can be achieved through methods such as the Williamson ether synthesis. masterorganicchemistry.comlibretexts.orgyoutube.comwikipedia.orgfrancis-press.com This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile in a reaction with an alkyl halide. The choice of the alkyl halide will determine the nature of the R-group in the resulting ether (R-O-cyclobutyl). This reaction proceeds via an Sₙ2 mechanism, and thus is most efficient with primary alkyl halides. masterorganicchemistry.com

| Method | Reagents | Product Type |

| Williamson Ether Synthesis | 1. NaH2. R-X (alkyl halide) | Ether |

Nucleophilic Substitutions and Eliminations

The hydroxyl group of the cyclobutanol ring is a poor leaving group. Therefore, for nucleophilic substitution or elimination reactions to occur, it typically requires protonation under acidic conditions to form a better leaving group, water. masterorganicchemistry.comlibretexts.orglibretexts.org

Nucleophilic Substitution: Following protonation, a nucleophile can attack the carbon bearing the leaving group. However, due to the strained nature of the cyclobutane ring, the formation of a primary carbocation is highly unfavorable unless stabilized by resonance. libretexts.org Given the secondary nature of the alcohol in this compound, an S\N1-type mechanism involving a carbocation intermediate is possible, though it may be accompanied by rearrangement. An S\N2 mechanism would be sterically hindered.

Elimination Reactions: Elimination reactions are a more common pathway for cyclobutanols, especially under acidic conditions with heat. masterorganicchemistry.comlibretexts.org These reactions proceed via E1 or E2 mechanisms. The E1 mechanism involves the formation of a carbocation intermediate after the departure of the leaving group (water). libretexts.org A subsequent deprotonation from an adjacent carbon atom leads to the formation of an alkene. Due to the potential for ring strain to influence product stability, a mixture of alkene isomers could be expected. Ring expansion from the cyclobutyl cation to a more stable cyclopentyl cation is also a possibility in elimination reactions of cyclobutane systems. masterorganicchemistry.com The E2 mechanism, which is a concerted process, would require a strong base and the departing proton and leaving group to be in an anti-periplanar conformation, which can be constrained by the geometry of the cyclobutane ring. youtube.com

| Reaction Type | Reagents and Conditions | Plausible Mechanism | Anticipated Major Product(s) |

| Dehydration/Elimination | H₂SO₄ or H₃PO₄, heat | E1 | 1-(3,4-Dimethoxyphenyl)cyclobutene and 3-(3,4-Dimethoxyphenyl)cyclobutene |

| Nucleophilic Substitution | HBr, heat | S\N1 with potential rearrangement | 1-Bromo-3-(3,4-dimethoxyphenyl)cyclobutane |

Reactions of the Dimethoxyphenyl Moiety

Electrophilic Aromatic Substitution Reactions

The 3,4-dimethoxyphenyl group is highly activated towards electrophilic aromatic substitution (EAS) due to the electron-donating methoxy (B1213986) groups. wikipedia.org These groups direct incoming electrophiles to the ortho and para positions relative to their own location on the aromatic ring. minia.edu.eg In this specific compound, the positions ortho to the methoxy groups (positions 2 and 5) and para to one methoxy and ortho to the other (position 6) are the most likely sites for substitution.

Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The specific regioselectivity will be influenced by the steric hindrance imposed by the cyclobutyl substituent and the electronic effects of the two methoxy groups.

| EAS Reaction | Typical Reagents | Electrophile | Predicted Substitution Position(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2, 5, and 6 positions |

| Bromination | Br₂, FeBr₃ | Br⁺ | 2, 5, and 6 positions |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | Primarily 6-position due to sterics |

Metal-Catalyzed Cross-Coupling Reactions

While the parent compound does not have a suitable leaving group on the aromatic ring for standard cross-coupling reactions, it could be functionalized (e.g., via halogenation) to participate in such transformations. More relevant to the existing structure are metal-catalyzed reactions that involve the activation of C-C or C-O bonds of the cyclobutanol ring.

Recent research has shown that nickel and palladium catalysts can facilitate the cross-coupling of cyclobutanols with various partners, often involving a ring-opening mechanism through β-carbon elimination. researchgate.netnih.govresearchgate.net These reactions can lead to the formation of γ-arylated ketones or other functionalized open-chain products. researchgate.net For example, a nickel-catalyzed reaction with an aryl pivalate (B1233124) could lead to the formation of a ketone product. researchgate.net

| Catalyst System | Coupling Partner | Reaction Type | Potential Product Class |

| Ni(cod)₂/PCy₃ | Aryl Pivalate | Ring-opening cross-coupling | γ-Arylated Ketones |

| Palladium Catalyst | Unactivated Olefin | Asymmetric C(sp³)-C(sp³) coupling | Chiral benzene-fused cyclic compounds |

Photochemical and Radical-Mediated Reactions

The presence of the aromatic ring and the strained cyclobutane structure suggests potential for photochemical and radical-mediated reactions. Photochemical reactions are often initiated by the absorption of light, which can lead to the formation of radical intermediates. cdnsciencepub.com For instance, intramolecular [2+2] photocycloaddition reactions are known to form cyclobutane rings and can sometimes be reversible under photochemical conditions. nsf.gov

Radical reactions could be initiated at several positions. For example, a radical could be generated on the carbon bearing the hydroxyl group. Radical-mediated ring-opening of the cyclobutane is also a possibility, driven by the release of ring strain. Furthermore, the dimethoxyphenyl moiety can influence radical stability. Radical-mediated trifunctionalization reactions have been reported for related systems, where an initial radical addition is followed by further transformations. mdpi.com

Chemical Stability and Degradation Pathways

Assessment of Stability Under Various Environmental Conditions (e.g., light, oxygen, pH)

The stability of this compound is influenced by environmental factors such as light, oxygen, and pH.

Light: Aromatic compounds can be susceptible to photodegradation. In the presence of light, especially UV radiation, the dimethoxyphenyl moiety could undergo photochemical reactions. cdnsciencepub.com For related dimethoxystilbenes, irradiation in the presence of oxygen has been shown to lead to the formation of phenanthrene (B1679779) derivatives and benzaldehydes. cdnsciencepub.com

Oxygen: The presence of oxygen can facilitate oxidative degradation, particularly in combination with light or metal catalysts. The electron-rich dimethoxyphenyl ring may be susceptible to oxidation.

pH: The compound is expected to be relatively stable in neutral and moderately basic conditions. However, under strongly acidic conditions, acid-catalyzed dehydration is a likely degradation pathway, leading to the formation of alkenes. masterorganicchemistry.comlibretexts.org In strongly alkaline conditions, while the alcohol itself is stable, related phenolic compounds can be prone to oxidation, suggesting that if the methoxy groups were cleaved, the resulting phenols would be less stable at high pH. nih.gov

| Condition | Potential Degradation Pathway | Resulting Products |

| UV Light/Oxygen | Photo-oxidation | Oxidized aromatic ring products, potential ring-opened products |

| Strong Acid (low pH) | Acid-catalyzed dehydration | Cyclobutene (B1205218) derivatives |

| Strong Base (high pH) | Generally stable, potential for oxidation if demethoxylation occurs | No significant degradation expected |

Identification of Degradation Products and Mechanisms

While specific studies on the degradation of this compound are scarce, the degradation of simpler, related structures such as cyclobutanol provides a foundational understanding of the potential reactions this compound may undergo. The thermal decomposition of cyclobutanol, for instance, proceeds through a biradical intermediate formed by the opening of the cyclobutane ring. This intermediate can then lead to the formation of various degradation products.

Hypothesized Degradation Pathways:

Based on the known reactivity of cyclobutane and alcohol functional groups, several degradation mechanisms can be proposed for this compound. These reactions are typically initiated by heat, light (photodegradation), or the presence of acidic or basic catalysts.

Ring Opening Reactions: The significant strain in the four-membered cyclobutane ring makes it prone to cleavage under thermal or photochemical conditions. This can lead to the formation of linear butene derivatives.

Dehydration: The presence of a hydroxyl group allows for acid-catalyzed dehydration, which would result in the formation of a double bond within the cyclobutane ring, yielding a cyclobutene derivative, or a ring-opened product.

Oxidation: The secondary alcohol group is susceptible to oxidation to form the corresponding ketone, 3-(3,4-dimethoxyphenyl)cyclobutan-1-one. Further oxidation could potentially lead to the cleavage of the cyclobutane ring.

Potential Degradation Products:

The following table outlines the potential degradation products of this compound based on the hypothesized reaction mechanisms. It is important to note that the formation of these products would be highly dependent on the specific reaction conditions, such as temperature, pH, and the presence of catalysts or oxidizing agents.

| Potential Degradation Product | Hypothesized Formation Mechanism | Notes |

| 1-(3,4-Dimethoxyphenyl)but-3-en-1-ol | Thermal or photochemical ring opening | This would involve the cleavage of the C1-C2 or C1-C4 bond of the cyclobutane ring. |

| 3-(3,4-Dimethoxyphenyl)cyclobuten-1-ol | Acid-catalyzed dehydration | Formation of a double bond within the cyclobutane ring. |

| 3-(3,4-Dimethoxyphenyl)cyclobutan-1-one | Oxidation of the secondary alcohol | A common reaction for secondary alcohols in the presence of an oxidizing agent. |

| Veratraldehyde and other smaller fragments | Oxidative cleavage | More extensive degradation could lead to the cleavage of the cyclobutane ring and oxidation of the side chain. |

It is crucial to emphasize that these are predicted degradation pathways and products. Rigorous experimental studies, including techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, would be necessary to definitively identify the degradation products and elucidate the precise reaction mechanisms for this compound under various conditions. The influence of the dimethoxyphenyl group on the stability and reactivity of the cyclobutanol ring is an area that warrants further investigation to fully understand the degradation profile of this compound.

Structure Activity Relationship Sar Studies of 3 3,4 Dimethoxyphenyl Cyclobutan 1 Ol Analogues and Derivatives

Systematic Structural Modifications and Their Impact on Molecular Properties

The exploration of the chemical space around a lead compound through systematic structural modifications is a cornerstone of medicinal chemistry. For analogues of 3-(3,4-Dimethoxyphenyl)cyclobutan-1-ol, this involves alterations to the phenyl ring, the cyclobutane (B1203170) scaffold, and the hydroxyl group. These modifications can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictate its biological activity.

In a study focused on 1,3-disubstituted cyclobutane-containing analogues of combretastatin (B1194345) A4, a potent anticancer agent, researchers synthesized a series of compounds with modifications on a phenyl ring attached to a cyclobutane core. Their findings, which can be extrapolated to understand the potential SAR of this compound analogues, demonstrated that even subtle changes to the phenyl ring substituents could lead to significant differences in cytotoxic activity. The table below illustrates the impact of such modifications on the activity of these combretastatin A4 analogues against a human cancer cell line.

| Compound | Ring B Substitution | IC50 (μM) against HepG2 cells |

| Analogue 1 | 4-methoxyphenyl | >100 |

| Analogue 2 | 3-hydroxy-4-methoxyphenyl | 0.032 |

| Analogue 3 | 3,4,5-trimethoxyphenyl | 0.015 |

This data clearly indicates that increasing the methoxy (B1213986) substitutions on the phenyl ring enhances the cytotoxic activity of these cyclobutane-containing compounds. This suggests that for derivatives of this compound, modifications to the dimethoxy pattern could be a key strategy to modulate their biological effects.

Stereochemical Influences on Molecular Recognition and Intermolecular Interactions

Research on various cyclobutane-containing bioactive molecules has consistently highlighted the importance of stereochemistry. For instance, in the development of antagonists for the αvβ3 integrin, a key protein in cancer progression, the functionalized cyclobutane ring served as a central scaffold. The spatial arrangement of the pharmacophoric groups attached to the cyclobutane was found to be crucial for potent activity.

Furthermore, a study on 1,1-disubstituted arylcyclobutanes as potent and selective TRPV3 antagonists revealed that the stereochemistry at the cyclobutane ring had a significant effect on the bioactivity of the analogues. nih.gov This underscores the principle that different stereoisomers of a compound can have vastly different biological activities, with one isomer often being significantly more potent than the others. This is because the precise three-dimensional arrangement of atoms is necessary for optimal interaction with the chiral environment of a biological receptor or enzyme active site.

Computational Approaches to Structure-Activity Relationship Analysis

In modern drug discovery, computational methods are indispensable tools for elucidating SAR and guiding the design of new molecules. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights into the molecular features that govern biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models can identify key molecular descriptors—such as electronic, steric, and hydrophobic properties—that are critical for activity.

While specific QSAR studies on this compound are not prevalent in the literature, QSAR analyses of compounds containing the 3,4-dimethoxyphenyl moiety have been conducted. For instance, a comparative QSAR study on a series of glutamamide (B1671657) derivatives with anticancer activity highlighted the importance of topological and electronic parameters. The study suggested that electrophilic attack at certain positions and the presence of specific substituents on the aromatic ring could be favorable for activity. Such findings can provide a framework for designing QSAR studies on this compound analogues to identify the key structural features for a desired biological effect.

Molecular Docking and Ligand-Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. This method can provide a detailed understanding of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex.

Molecular docking studies on 1,3-disubstituted cyclobutane-containing analogues of combretastatin A4 have provided valuable insights into their binding mode within the colchicine (B1669291) binding site of tubulin. nih.gov The docking results suggested that the docked compounds occupied a similar space in the binding pocket, with the 3,4,5-trimethoxyphenyl ring being located close to a cysteine residue. nih.gov For analogues of this compound, molecular docking could be employed to predict their binding to various potential targets and to understand how different structural modifications might influence these interactions. The table below presents hypothetical docking scores for derivatives of this compound against a putative target, illustrating how this technique can be used to rank and prioritize compounds for synthesis and biological evaluation.

| Compound | Modification | Predicted Docking Score (kcal/mol) |

| Derivative A | 3,4-dimethoxyphenyl | -7.5 |

| Derivative B | 3,4,5-trimethoxyphenyl | -8.2 |

| Derivative C | 4-hydroxyphenyl | -6.8 |

These hypothetical scores suggest that increasing the methoxy substitutions on the phenyl ring could lead to a more favorable binding affinity, a hypothesis that could then be tested experimentally.

Advanced Methodologies and Emerging Research Directions in the Study of 3 3,4 Dimethoxyphenyl Cyclobutan 1 Ol

Hyphenated Analytical Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS/NMR)

The precise analysis of 3-(3,4-Dimethoxyphenyl)cyclobutan-1-ol, especially within complex mixtures resulting from synthesis or natural product extraction, necessitates powerful analytical tools. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. amazonaws.com These methods provide comprehensive qualitative and quantitative data, enabling unambiguous identification and characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for the analysis of volatile and thermally stable compounds. nih.gov For a molecule like this compound, which may require derivatization to increase its volatility, GC-MS can separate it from byproducts and starting materials with high resolution. The subsequent mass spectrometry analysis provides a fragmentation pattern, or "fingerprint," that allows for definitive structural confirmation. researchgate.net